molecular formula C5H14ClN B091543 Amylamine hydrochloride CAS No. 142-65-4

Amylamine hydrochloride

Cat. No.: B091543
CAS No.: 142-65-4
M. Wt: 123.62 g/mol
InChI Key: FZFZFCIODKYFEV-UHFFFAOYSA-N
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Description

Amylamine hydrochloride, also known as pentylamine hydrochloride, is an organic compound with the chemical formula C5H14ClN. It is a derivative of amylamine, where the amine group is protonated and paired with a chloride ion. This compound is commonly used in various chemical and industrial applications due to its properties as a primary aliphatic amine.

Preparation Methods

Synthetic Routes and Reaction Conditions: Amylamine hydrochloride can be synthesized through the reaction of amylamine with hydrochloric acid. The general reaction is as follows: [ \text{C}5\text{H}{11}\text{NH}_2 + \text{HCl} \rightarrow \text{C}5\text{H}{11}\text{NH}_3\text{Cl} ] This reaction typically occurs under ambient conditions, and the product is isolated by evaporating the solvent and recrystallizing the residue.

Industrial Production Methods: In industrial settings, this compound is produced by the direct alkylation of ammonia with pentyl halides, followed by neutralization with hydrochloric acid. The process involves:

    Alkylation: Ammonia reacts with pentyl halide (e.g., pentyl bromide) to form amylamine. [ \text{C}{11}\text{Br} + \text{NH}_3 \rightarrow \text{C}{11}\text{NH}_2 + \text{HBr} ]

    Neutralization: The resulting amylamine is then treated with hydrochloric acid to yield this compound. [ \text{C}{11}\text{NH}_2 + \text{HCl} \rightarrow \text{C}{11}\text{NH}_3\text{Cl} ]

Chemical Reactions Analysis

Types of Reactions: Amylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: Amylamine can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like palladium on carbon (Pd/C).

    Substitution: Alkyl halides or acyl chlorides are common reagents, often under basic conditions.

Major Products:

    Oxidation: Amides or nitriles.

    Reduction: Primary amines.

    Substitution: Alkylated or acylated amines.

Scientific Research Applications

Amylamine hydrochloride is utilized in various scientific research fields:

    Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme interactions and as a reagent in biochemical assays.

    Medicine: Amylamine derivatives are explored for their potential therapeutic properties.

    Industry: It acts as a solvent, catalyst, and surfactant in various industrial processes, including mineral processing and dye manufacturing.

Mechanism of Action

The mechanism of action of amylamine hydrochloride involves its interaction with biological molecules through its amine group. It can form hydrogen bonds and ionic interactions with various molecular targets, influencing their activity. For instance, it can inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

  • Methylamine hydrochloride (CH3NH2·HCl)
  • Ethylamine hydrochloride (C2H5NH2·HCl)
  • Propylamine hydrochloride (C3H7NH2·HCl)

Comparison:

  • Molecular Size: Amylamine hydrochloride has a longer carbon chain compared to methylamine and ethylamine hydrochlorides, which affects its solubility and reactivity.
  • Reactivity: The reactivity of this compound is influenced by the length of its carbon chain, making it more hydrophobic and less soluble in water compared to shorter-chain amines.
  • Applications: While all these compounds are used in organic synthesis, this compound’s longer chain makes it more suitable for applications requiring hydrophobic interactions.

This compound’s unique properties, such as its longer carbon chain and primary amine group, make it a valuable compound in various scientific and industrial applications. Its versatility and reactivity continue to be explored in ongoing research.

Properties

IUPAC Name

pentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N.ClH/c1-2-3-4-5-6;/h2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFZFCIODKYFEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

110-58-7 (Parent)
Record name Amylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10931290
Record name Pentan-1-amine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142-65-4
Record name 1-Pentanamine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142-65-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10931290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Pentanamine Hydrochloride
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Record name AMYLAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Q & A

Q1: What are the advantages of the novel synthesis method for (2R, 3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylamylamine hydrochloride described in the research?

A: The research highlights a novel method for synthesizing (2R, 3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylthis compound, a crucial intermediate in tapentadol hydrochloride production []. This method offers several advantages over previous approaches:

  • Significantly Reduced Reaction Time: Compared to existing methods, this new approach drastically reduces the reaction time by almost 80 hours [], leading to increased efficiency in the production process.

Q2: What is significant about the new crystal form of tapentadol hydrochloride?

A: The research describes a new method for preparing a novel crystal form of tapentadol hydrochloride []. This discovery is significant because different crystal forms of a drug can exhibit distinct physicochemical properties. These differences can impact crucial factors such as:

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